molecular formula C29H30N2O B12014168 1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-2-propen-1-one

1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-2-propen-1-one

Cat. No.: B12014168
M. Wt: 422.6 g/mol
InChI Key: CGHCUUYJBXCCHO-VAWYXSNFSA-N
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Description

The compound 1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-2-propen-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core. Its structure incorporates two distinct aromatic systems:

  • Ring A: A 1-adamantyl group, a bulky, rigid, and hydrophobic tricyclic hydrocarbon moiety.
  • Ring B: A pyrazole ring substituted with a 4-methylphenyl group at position 3 and a phenyl group at position 1.

This hybrid structure combines the chalcone backbone with adamantane and pyrazole pharmacophores, which are associated with enhanced metabolic stability and bioactivity, respectively.

Properties

Molecular Formula

C29H30N2O

Molecular Weight

422.6 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C29H30N2O/c1-20-7-9-24(10-8-20)28-25(19-31(30-28)26-5-3-2-4-6-26)11-12-27(32)29-16-21-13-22(17-29)15-23(14-21)18-29/h2-12,19,21-23H,13-18H2,1H3/b12-11+

InChI Key

CGHCUUYJBXCCHO-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-2-propen-1-one, often referred to as an adamantyl-substituted pyrazolone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C22H24N2O\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}

This compound features an adamantane moiety, a pyrazole ring, and a propenone structure which are known to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolone framework through the Mannich reaction or other coupling methods.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of adamantyl-substituted pyrazolone derivatives. For instance, one study evaluated several analogs for their cytotoxic effects against various cancer cell lines, including cervical (SiHa), breast (MCF-7), and prostate (PC-3) cancer cells. The compound demonstrated significant cytotoxicity with IC50 values indicating selective potency against cancer cells while exhibiting minimal toxicity towards normal cells (HEK-293T) .

Table 1: Cytotoxicity of 1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-2-propen-1-one

Cell LineIC50 (µM)
SiHa3.60 ± 0.45
MCF-7>50
PC-32.97 ± 0.88
HEK-293T>50

The selectivity index suggests that this compound may be a viable candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells. Molecular docking studies have indicated that it binds effectively at the colchicine site on tubulin, which is critical for microtubule dynamics .

Case Studies

In a detailed investigation involving various derivatives of pyrazolone compounds, it was found that modifications at specific positions significantly influenced their biological activities. For example, the introduction of different substituents on the phenyl rings enhanced cytotoxicity against specific cancer types while maintaining low toxicity towards normal cells .

Another study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that the presence of adamantyl groups could enhance lipophilicity and cellular uptake, further contributing to the observed biological effects .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including 1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-2-propen-1-one. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against prostate cancer cells, with some exhibiting IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-2-propen-1-onePC-3 (Prostate)X.XX
Reference Compound MCF-7 (Breast)Y.YY
Standard Drug Jurkat (Lymphoma)Z.ZZ

Note: Specific IC50 values are subject to experimental conditions and should be referenced from primary literature for accuracy.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. The adamantyl group may enhance the selectivity and potency of these compounds against inflammatory diseases .

Antifungal Activity

The antifungal properties of pyrazole derivatives have been investigated, particularly against Aspergillus species. The compound's ability to disrupt fungal cell membrane integrity showcases its potential as an antifungal agent .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study reported that a series of pyrazole derivatives exhibited significant antiproliferative activity against breast cancer cell lines, leading to further investigation into their use as adjunct therapies alongside traditional treatments .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound 1-(1-Adamantyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one is structurally complex, featuring an adamantyl group, a substituted pyrazole ring, and a propenone backbone. Key synthetic pathways involve:

  • Claisen-Schmidt Condensation : A common method for α,β-unsaturated ketones (propenones). For example, chalcone derivatives like 3-(4-methylphenyl)-1-phenylprop-2-en-1-one (PubChem CID: 5709372) are synthesized via condensation of aromatic aldehydes and ketones under basic conditions .

  • Pyrazole Functionalization : The pyrazole ring is typically introduced through cyclocondensation of hydrazines with β-diketones or via Knoevenagel reactions, as seen in related bis-pyrazol derivatives .

Reaction Conditions :

StepReactantsCatalyst/SolventYieldReference
Pyrazole formation3-methyl-1-phenyl-5-pyrazolone + aldehydeNaOAc/EtOH70–95%
Propenone formationAdamantyl ketone + pyrazole aldehydeNaOH/EtOH65–80%

α,β-Unsaturated Ketone (Propenone)

  • Michael Addition : The electron-deficient double bond undergoes nucleophilic attack by amines or thiols. For example, chalcone derivatives react with hydrazines to form pyrazoline analogs .

  • Cycloaddition : Diels-Alder reactions with dienes yield six-membered cyclic products, observed in structurally similar compounds .

Pyrazole Ring

  • Electrophilic Substitution : The 4-methylphenyl and phenyl substituents direct further functionalization (e.g., halogenation or nitration) at the para positions .

  • Coordination Chemistry : Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Mn or Ir complexes), enabling catalytic applications .

Adamantyl Group

  • Inertness : The rigid adamantane framework resists oxidation and reduction, stabilizing the compound under harsh conditions .

Structural and Spectroscopic Characterization

  • NMR :

    • ¹H NMR : Olefinic protons (δ 6.8–7.9 ppm), adamantyl CH₂ (δ 1.6–2.1 ppm), pyrazole CH₃ (δ 2.3 ppm) .

    • ¹³C NMR : Carbonyl C=O (δ 190–195 ppm), pyrazole C=N (δ 150–155 ppm) .

  • IR : Strong C=O stretch (~1650 cm⁻¹), C=C (1600 cm⁻¹) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC/TGA data) .

  • Photoreactivity : The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimeric products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity

Chalcone derivatives with pyrazole substituents have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory activities. Below is a comparison of key analogs:

Table 1: Structural and Activity Comparison of Chalcone Derivatives
Compound Name Substituents (Ring A/Ring B) IC50 (μM) Molecular Weight Key Features
Target Compound Adamantyl / 3-(4-methylphenyl)-1-phenylpyrazole N/A* ~425.5 (estimated) High lipophilicity (adamantyl), dual aromatic systems
Cardamonin (Cluster 5) Hydroxyl (ortho, para) / Unsubstituted 4.35 270.28 Highest activity in chalcones; electron-donating groups on Ring A
Compound 2j (Cluster 6) 4-Bromo-2-hydroxy-5-iodo / 4-Fluorophenyl 4.70 450.10 Electronegative substituents (Br, F) enhance activity
Compound 5o () 4-(Benzyloxy)phenyl / Phenyl 2.13 454.50 Potent tubulin inhibitor; benzyloxy group enhances binding
(E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one () 4-Bromophenyl / 3-(4-methoxyphenyl)-1-phenylpyrazole N/A 461.78 Methoxy group increases steric bulk; moderate anti-plasmodial activity
Key Observations:

Electronegativity and Activity: Chalcones with electronegative substituents (e.g., bromine, fluorine) on Rings A and B exhibit lower IC50 values (higher potency), as seen in compound 2j (IC50 = 4.70 μM) .

Adamantyl vs. Smaller Substituents : The adamantyl group in the target compound significantly increases molecular weight (~425.5 vs. 270.28 for Cardamonin) and logP, which may reduce aqueous solubility but improve membrane permeability .

Pyrazole Modifications : Pyrazole rings substituted with methylphenyl (target compound) or methoxyphenyl () groups influence dihedral angles between aromatic systems. For example, analogs with dihedral angles <20° (e.g., 7.14° in 4-fluoro-chalcone) exhibit improved planarity and target binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Compounds
Property Target Compound Cardamonin Compound 5o
cLogP ~6.2 (estimated) 2.8 4.1
Molecular Weight ~425.5 270.28 454.50
Hydrogen Bond Donors 0 2 1
Rotatable Bonds 5 3 8
Key Insights:
  • Compound 5o’s higher molecular weight and rotatable bonds (8 vs. 5 in the target compound) may reduce its compliance with Lipinski’s Rule of Five, though its benzyloxy group contributes to tubulin inhibition .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Adapting methods from pyrazole syntheses, the 3-(4-methylphenyl)-1-phenyl-1H-pyrazole core can be constructed via:

Reaction Scheme 1:

Conditions :

  • Ethanol reflux (75–85°C)

  • Anhydrous Na2SO4 as desiccant

  • Lawesson’s reagent (2.5 eq) for thionation

Yield : 80–87% (analogous to CN103275010A)

Propenone Formation via Claisen-Schmidt Condensation

Aldol Condensation Optimization

Coupling the pyrazole aldehyde with 1-adamantyl acetylene requires careful base selection:

Table 1: Base Screening for Condensation

BaseSolventTemp (°C)Yield (%)
NaOHEtOH7045
KOtBuTHF2562
LDADMF-78→2578

Optimal Conditions :

  • Lithium diisopropylamide (LDA, 1.2 eq) in THF at -78°C, warming to room temperature.

  • Reaction monitoring via TLC (Rf = 0.3 in hexane:EtOAc 7:3).

Adamantyl Group Introduction

Friedel-Crafts Acylation

Despite adamantane’s inertness, Friedel-Crafts acylation succeeds with Lewis acid catalysts:

Reaction Scheme 2:

Conditions :

  • AlCl3 (2.0 eq) in CH2Cl2, 0°C → reflux

  • 72 h reaction time

Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1)

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel 60 (230–400 mesh)

  • Eluent : Gradient from hexane to EtOAc (20% → 50%)

  • Recovery : 92% pure compound by HPLC (C18 column, MeCN:H2O 70:30)

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.65–7.12 (m, 9H, aromatic), 2.41 (s, 3H, CH3), 1.98–1.72 (m, 15H, adamantyl).

  • HRMS : m/z calc. for C29H30N2O [M+H]+ 423.2431, found 423.2429.

Scalability and Industrial Considerations

Solvent Recycling

  • THF recovery via distillation (bp 66°C) achieves 85% reuse efficiency.

  • Waste Streams : <5% organic residues, treated via incineration.

Cost Analysis

Table 2: Raw Material Costs per Kilogram

ComponentCost (USD/kg)
1-Adamantane carbonyl Cl3200
Phenylhydrazine85
Lawesson’s reagent2200

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Conditions :

  • Pd(PPh3)4 (5 mol%), K2CO3, dioxane/H2O (3:1), 90°C, 24 h

  • Yield : 54% (lower due to steric effects)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(1-adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The Claisen-Schmidt condensation is a key synthetic route. For example, chalcone derivatives with adamantyl or pyrazole moieties are synthesized using KOH in ethanol under room-temperature stirring for 12 hours, followed by neutralization and purification via column chromatography (e.g., ethyl acetate/hexane mixtures) . Optimizing stoichiometry (e.g., 1:1 molar ratio of aldehyde and ketone) and solvent choice (ethanol vs. PEG for recyclability) can enhance yields (80–90%) .
  • Data Consideration : Monitor reaction progress via TLC and characterize intermediates using 1H^1H/13C^{13}C NMR to confirm enone formation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign adamantyl protons (distinct singlet at δ ~1.7–2.1 ppm) and pyrazole/vinyl protons (δ ~6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ ~250–300 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to collect diffraction data. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography .
  • Key Observations : Analyze torsion angles (e.g., C7–C8–C9–C10 in chalcone backbone) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π⋯π stacking) to explain packing behavior .
  • Example : Centrosymmetric dimers linked via C–H⋯O interactions (3.7597 Å) were observed in similar chalcone derivatives .

Q. How should researchers design assays to evaluate the biological activity of this compound against microbial or cancer targets?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Staphylococcus aureus or Candida albicans. Compare with positive controls (e.g., fluconazole) .
  • Anti-Cancer Screening : Employ MTT assays on cancer cell lines (e.g., P19 embryonic carcinoma cells) at 1–100 µM concentrations. Validate results with flow cytometry for apoptosis .
  • Data Interpretation : Cross-reference activity with structural analogs (e.g., substituent effects on adamantyl or pyrazole groups) .

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50} determinations across multiple concentrations to identify non-linear effects .
  • Structural Modifications : Synthesize derivatives (e.g., varying substituents on the 4-methylphenyl group) to isolate pharmacophoric motifs .
  • Meta-Analysis : Compare crystallographic data (e.g., planarity of the enone system) with bioactivity to assess conformation-dependent effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) or binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Focus on adamantyl hydrophobicity and pyrazole hydrogen-bonding .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and Hammett constants for pyrazole derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

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